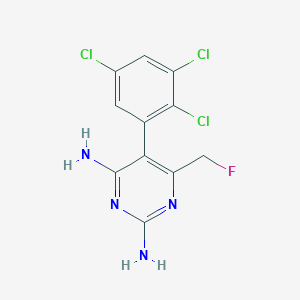

2,4-Diamino-5-(2,3,5-trichlorophenyl)-6-fluoromethylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BW-202W92 is a small molecule drug initially developed by Glaxo Group Ltd. It functions as a sodium channel blocker and has been primarily investigated for its potential therapeutic applications in cardiovascular diseases . The compound has shown promise in neuroprotection, particularly in hippocampal neurons .

Preparation Methods

The synthetic routes and reaction conditions for BW-202W92 are not extensively detailed in the available literature. it is known that the compound belongs to the class of oxadiazolylindazole sodium channel modulators . The synthesis likely involves the formation of the oxadiazole ring and its subsequent attachment to the indazole moiety. Industrial production methods for BW-202W92 have not been reported, as the compound is still in the research and development phase .

Chemical Reactions Analysis

BW-202W92 primarily undergoes reactions typical of sodium channel blockers. These include:

Oxidation and Reduction:

Substitution Reactions: BW-202W92 can participate in substitution reactions, particularly involving the oxadiazole and indazole rings.

Major Products: The major products formed from these reactions are typically derivatives of the original compound with modifications to the oxadiazole or indazole rings.

Scientific Research Applications

BW-202W92 has been extensively studied for its neuroprotective properties. It has shown efficacy in protecting hippocampal neurons from damage, making it a potential candidate for treating neurodegenerative diseases . Additionally, the compound has been investigated for its cardiovascular benefits, particularly in preventing perioperative ischemia . Its ability to block sodium channels makes it a valuable tool in studying the role of these channels in various physiological and pathological processes .

Mechanism of Action

BW-202W92 exerts its effects by blocking voltage-gated sodium channels. This action prevents the influx of sodium ions into neurons, thereby stabilizing the neuronal membrane and reducing excitotoxicity . The compound has shown a particular affinity for the Na(v)1.6 sodium channel isoform, which is consistent with its neuroprotective effects . The molecular targets and pathways involved include the inhibition of sodium ion flux and the modulation of neuronal excitability .

Comparison with Similar Compounds

BW-202W92 is similar to other sodium channel blockers such as lamotrigine and sipatrigine. it has shown greater potency and selectivity for the Na(v)1.6 isoform compared to these compounds . This unique property makes BW-202W92 a promising candidate for neuroprotection. Other similar compounds include:

Lamotrigine: A well-known sodium channel blocker used in the treatment of epilepsy and bipolar disorder.

Sipatrigine: Another sodium channel blocker with neuroprotective properties, but less selective than BW-202W92.

BW-202W92’s unique selectivity for the Na(v)1.6 isoform sets it apart from these similar compounds, highlighting its potential as a specialized neuroprotective agent .

Properties

Molecular Formula |

C11H8Cl3FN4 |

|---|---|

Molecular Weight |

321.6 g/mol |

IUPAC Name |

6-(fluoromethyl)-5-(2,3,5-trichlorophenyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C11H8Cl3FN4/c12-4-1-5(9(14)6(13)2-4)8-7(3-15)18-11(17)19-10(8)16/h1-2H,3H2,(H4,16,17,18,19) |

InChI Key |

QEDNOUAODRFJQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(N=C(N=C2N)N)CF)Cl)Cl)Cl |

Synonyms |

2,4-diamino-6-(fluoromethyl)-5-(2,3,5-trichlorophenyl)pyrimidine BW 202W92 BW-202W92 BW202W92 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.